Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate) Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)
Brand Name: Vulcanchem
CAS No.: 1417793-96-4
VCID: VC3004422
InChI: InChI=1S/C22H40N2O4S2/c1-21(2,3)27-19(25)23-11-7-17(8-12-23)15-29-30-16-18-9-13-24(14-10-18)20(26)28-22(4,5)6/h17-18H,7-16H2,1-6H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CSSCC2CCN(CC2)C(=O)OC(C)(C)C
Molecular Formula: C22H40N2O4S2
Molecular Weight: 460.7 g/mol

Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)

CAS No.: 1417793-96-4

Cat. No.: VC3004422

Molecular Formula: C22H40N2O4S2

Molecular Weight: 460.7 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate) - 1417793-96-4

Specification

CAS No. 1417793-96-4
Molecular Formula C22H40N2O4S2
Molecular Weight 460.7 g/mol
IUPAC Name tert-butyl 4-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyldisulfanyl]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C22H40N2O4S2/c1-21(2,3)27-19(25)23-11-7-17(8-12-23)15-29-30-16-18-9-13-24(14-10-18)20(26)28-22(4,5)6/h17-18H,7-16H2,1-6H3
Standard InChI Key WSIQTNLAPOTUKC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CSSCC2CCN(CC2)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CSSCC2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Chemical Identity

PropertyDetails
IUPAC NameDi-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)
Molecular FormulaC20H38N2O4S2
Molecular Weight450.66 g/mol
StructureContains two piperidine rings connected via a disulfide (-S-S-) bridge and tert-butyl ester groups.
SMILES NotationCC(C)(C)OC(=O)N1CCC(CC1)CSSc2CCC(N(C(=O)OC(C)(C)C)C2)

Synthesis

The synthesis of "Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)" involves several steps:

  • Formation of Piperidine Derivatives:

    • Piperidine is functionalized with tert-butyl ester groups to form piperidine-1-carboxylate derivatives.

  • Introduction of Disulfide Linkage:

    • A disulfide bond is introduced by coupling two piperidine derivatives via a methylene spacer (-CH2-).

  • Final Assembly:

    • The tert-butyl protecting groups are maintained to enhance solubility and protect the carboxylic acid functionality during further reactions.

This compound may be prepared using standard organic synthesis techniques such as esterification, disulfide coupling, and protection/deprotection strategies.

Pharmaceutical Research

  • The piperidine ring is a common scaffold in drug design due to its bioactivity.

  • Disulfide bonds provide redox-sensitive properties, potentially useful for prodrug strategies or controlled drug release.

Material Science

  • The disulfide linkage allows for reversible cross-linking in polymer systems.

  • Useful in designing stimuli-responsive materials or coatings.

Chemical Synthesis

  • Acts as an intermediate in synthesizing more complex molecules.

  • May serve as a ligand or precursor for catalytic applications.

Biological Implications

While specific biological data on this compound are unavailable, related piperidine derivatives often exhibit:

  • Neuropharmacological activity (e.g., dopamine or norepinephrine transporter inhibitors).

  • Potential antimicrobial or anticancer properties due to redox activity of the disulfide bond.

Further studies are needed to evaluate its exact biological effects and safety profile.

Table: Comparison with Related Compounds

CompoundMolecular Weight (g/mol)Key Features
Di-tert-butyl 4,4'-(disulfanediylbis(methylene))bis(piperidine-1-carboxylate)450.66Disulfide bond; tert-butyl esters
Di-tert-butyl 4,4'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate)506.6Pyrimidine core; no disulfide linkage
(3R,4R)-4-(2-(benzhydryloxy)ethyl)-piperidin derivatives~400–500Hydroxyethyl side chains; monoamine transporter activity

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